5-Methyl-2-tetralone

CAS No.: 4242-15-3

Cat. No.: VC3724845

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4242-15-3 |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 5-methyl-3,4-dihydro-1H-naphthalen-2-one |

| Standard InChI | InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3 |

| Standard InChI Key | ISBHQRSVUQBOMI-UHFFFAOYSA-N |

| SMILES | CC1=C2CCC(=O)CC2=CC=C1 |

| Canonical SMILES | CC1=C2CCC(=O)CC2=CC=C1 |

Introduction

Chemical Structure and Properties

Molecular Structure

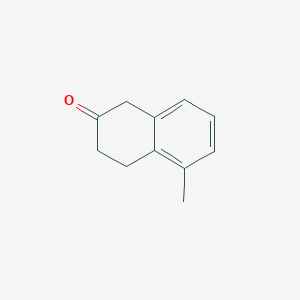

5-Methyl-2-tetralone (C₁₁H₁₂O) consists of a bicyclic structure with a saturated six-membered ring fused to an aromatic benzene ring. The key structural features include:

-

A ketone functional group at the 2-position

-

A methyl substituent at the 5-position

-

A partially hydrogenated naphthalene core (tetrahydronaphthalene)

The methyl group significantly influences the electron density distribution across the aromatic ring, distinguishing it from other tetralone derivatives such as 5-methoxy-2-tetralone, which contains a methoxy group (-OCH₃) rather than a methyl group (-CH₃) at the 5-position.

Physical Properties

While specific physical data for 5-methyl-2-tetralone is limited in the provided search results, we can extrapolate some properties based on related compounds. For comparison, 5-methoxy-2-tetralone is described as an important pharmaceutical intermediate used in the synthesis of drugs for treating Parkinson's syndrome .

Table 1: Estimated Physical Properties of 5-Methyl-2-tetralone Compared to Related Compounds

Chemical Properties

5-Methyl-2-tetralone exhibits chemical reactivity typical of both ketones and aromatic compounds:

-

The carbonyl group at the 2-position can undergo typical ketone reactions:

-

The aromatic ring with methyl substituent influences reactivity:

-

The methyl group acts as an electron-donating group, increasing electron density in the aromatic ring

-

This electron donation makes the ring more susceptible to electrophilic aromatic substitution reactions

-

The methyl group can undergo oxidation under appropriate conditions

-

Synthesis Methods

Comparison of Synthesis Approaches

Table 2: Comparative Analysis of Potential Synthesis Routes

Applications and Significance

Other Industrial Applications

Beyond pharmaceutical applications, 5-methyl-2-tetralone may find use in:

-

Organic Synthesis:

-

As a building block for complex organic molecules

-

In the development of specialized polymers

-

For the synthesis of fragrance compounds

-

-

Research Applications:

-

As a model compound for studying reaction mechanisms

-

In developing new synthetic methodologies

-

For exploring the effects of methyl substituents on reactivity and properties

-

Research Findings and Development

Current Research Status

-

Synthesis Optimization:

Patent CN101468946A describes optimized conditions for preparing 5-methoxy-2-tetralone with high selectivity, including :-

Weight ratio of absolute ethanol to 1,6-dimethoxynaphthalene: 6.0-9.0:1

-

Weight ratio of liquid ammonia to 1,6-dimethoxynaphthalene: 0.05-0.4:1

-

Weight ratio of sodium to 1,6-dimethoxynaphthalene: 0.7-1.2:1

-

Reduction temperature: 15-35°C

-

Reduction time: 35-48 hours

Similar optimization might be applicable to 5-methyl-2-tetralone synthesis.

-

-

Derivative Development:

Research described in the MedCrave article indicates that tetralone derivatives can be further functionalized to produce compounds with potential pharmacological activity :-

Conversion to α,β-unsaturated nitriles

-

Formation of tetrahydro-2-naphthoic acids

-

Potential development into antibiotics

-

Future Research Directions

Several promising research directions for 5-methyl-2-tetralone include:

-

Improved Synthesis Methods:

-

Development of catalytic methods for selective reduction

-

Exploration of greener synthesis routes with reduced environmental impact

-

Stereoselective approaches for asymmetric synthesis

-

-

Medicinal Chemistry Applications:

-

Structure-activity relationship studies comparing methyl vs. methoxy substituents

-

Development of novel drug candidates based on the 5-methyl-2-tetralone scaffold

-

Investigation of potential neuroprotective properties

-

-

Material Science Applications:

-

Exploration of polymerization potential

-

Development of functional materials based on tetralone derivatives

-

Investigation of photochemical properties

-

Comparison with Related Compounds

Comparison with 5-Methoxy-2-tetralone

Table 3: Comparative Analysis of 5-Methyl-2-tetralone and 5-Methoxy-2-tetralone

Structure-Activity Relationships

The substitution of a methyl group for a methoxy group introduces several important differences that could affect pharmaceutical activity:

-

Electronic Effects:

-

The methoxy group provides stronger electron donation through resonance

-

The methyl group offers weaker electron donation primarily through inductive effects

-

-

Hydrogen Bonding:

-

The methoxy group can participate in hydrogen bonding as an acceptor

-

The methyl group cannot form hydrogen bonds

-

-

Metabolic Stability:

-

Compounds with methyl groups often show different metabolic profiles compared to methoxy-substituted analogs

-

The methyl group may offer greater metabolic stability in some cases

-

-

Lipophilicity:

-

The methyl substituent typically increases lipophilicity compared to methoxy groups

-

This may affect absorption, distribution, and blood-brain barrier penetration

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume